

Spectroscopic Profile of 1,2,3-Cyclohexanetriol: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,2,3-cyclohexanetriol**, a polyhydroxy compound of interest in various chemical and pharmaceutical research areas. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further studies.

Spectroscopic Data Summary

The empirical formula for 1,2,3-cyclohexanetriol is $C_6H_{12}O_3$, with a molecular weight of 132.16 g/mol . The spectroscopic data presented below has been aggregated from various spectral databases and is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for **1,2,3-cyclohexanetriol** were acquired in deuterium oxide (D₂O).

¹H NMR Data



Chemical Shift (δ) ppm	
1.36	
1.74	
3.69	
3.94	

¹³C NMR Data

Chemical Shift (δ) ppm
23.0
31.2
71.9
75.3

Infrared (IR) Spectroscopy

The FT-IR spectrum of **1,2,3-cyclohexanetriol**, prepared as a KBr pellet, reveals characteristic absorption bands corresponding to its functional groups.



Wavenumber (cm ⁻¹)	Transmittance (%)	Assignment
3350	2.0	O-H stretch (broad)
2930	15.0	C-H stretch (aliphatic)
1450	40.0	C-H bend (scissoring)
1350	45.0	C-H bend (wagging)
1250	50.0	C-O stretch (secondary alcohol)
1080	25.0	C-O stretch (primary alcohol)
1040	20.0	C-C stretch
980	40.0	O-H bend (out-of-plane)
900	55.0	C-H bend (rocking)
850	60.0	C-C stretch

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **1,2,3-cyclohexanetriol** provides insights into its molecular weight and fragmentation pattern.



Mass-to-Charge Ratio (m/z)	Relative Intensity (%)
57	100.0
70	95.0
58	55.0
96	30.0
86	28.0
41	25.0
68	22.0
73	20.0
114	18.0
132	5.0

Experimental Protocols

The following protocols outline the methodologies used to obtain the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: A solution of 1,2,3-cyclohexanetriol was prepared in deuterium oxide (D₂O).
- ¹H NMR Spectroscopy: The ¹H NMR spectrum was recorded on a 90 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to a standard reference. The use of D₂O as a solvent results in the exchange of the hydroxyl protons with deuterium, leading to their signal not being observed in the spectrum.
- ¹³C NMR Spectroscopy: The ¹³C NMR spectrum was obtained on a 22.5 MHz spectrometer. The chemical shifts are reported in ppm.

Infrared Spectroscopy



- Sample Preparation (KBr Pellet Method): A small amount of solid **1,2,3-cyclohexanetriol** was finely ground with dry potassium bromide (KBr) powder in an agate mortar. The resulting mixture was then compressed under high pressure to form a thin, transparent pellet.
- Data Acquisition: The FT-IR spectrum was recorded in transmission mode. A background spectrum of a pure KBr pellet was first acquired and subtracted from the sample spectrum to obtain the final spectrum.

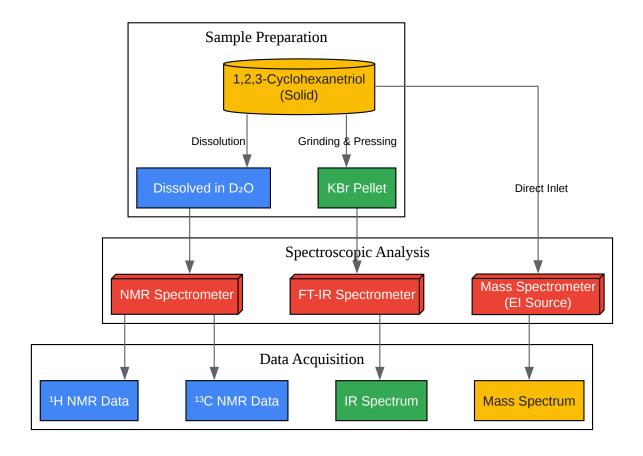
Mass Spectrometry

- Ionization Method: Electron Ionization (EI) was used to generate the mass spectrum.
- Data Acquisition: The sample was introduced into the mass spectrometer, and the resulting ions were separated based on their mass-to-charge ratio (m/z). The relative abundance of each ion was recorded to produce the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **1,2,3-cyclohexanetriol**.





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Caption: Workflow for Spectroscopic Analysis.

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